Cas no 320419-61-2 (1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE)
![1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE structure](https://www.kuujia.com/scimg/cas/320419-61-2x500.png)
1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE
- [(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 4-methylbenzoate
- 1H-Indole-2,3-dione, 1-[(2,4-dichlorophenyl)methyl]-, 3-[O-(4-methylbenzoyl)oxime]
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- Inchi: 1S/C23H16Cl2N2O3/c1-14-6-8-15(9-7-14)23(29)30-26-21-18-4-2-3-5-20(18)27(22(21)28)13-16-10-11-17(24)12-19(16)25/h2-12H,13H2,1H3
- InChI Key: GCHLXCJTQVXSQY-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(Cl)C=C2Cl)C2=C(C=CC=C2)C(=NOC(=O)C2=CC=C(C)C=C2)C1=O
1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1F-311S-5MG |
1-(2,4-dichlorobenzyl)-3-{[(4-methylbenzoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one |
320419-61-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 1F-311S-1MG |
1-(2,4-dichlorobenzyl)-3-{[(4-methylbenzoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one |
320419-61-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 1F-311S-10MG |
1-(2,4-dichlorobenzyl)-3-{[(4-methylbenzoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one |
320419-61-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 1F-311S-50MG |
1-(2,4-dichlorobenzyl)-3-{[(4-methylbenzoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one |
320419-61-2 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 1F-311S-100MG |
1-(2,4-dichlorobenzyl)-3-{[(4-methylbenzoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one |
320419-61-2 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE Related Literature
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on 1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE
Introduction to 1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE and Its Significance in Modern Chemical Biology
The compound with the CAS number 320419-61-2, identified as 1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE, represents a fascinating molecule in the realm of chemical biology. This intricate structure, featuring a benzyl group, a chloro-substituted benzene ring, and an indole core, has garnered attention due to its potential applications in pharmaceutical research and drug development. The unique arrangement of functional groups within this molecule suggests a high degree of reactivity and versatility, making it a subject of intense interest for researchers exploring novel therapeutic agents.
The indole core is particularly noteworthy, as it is a common motif in biologically active compounds. Indole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the (2,4-dichlorobenzyl) group and the ([(4-methylbenzoyloxy]imino) moiety further enhances the molecule's complexity and potential biological activity. These substituents can influence the compound's solubility, stability, and interactions with biological targets, making them critical factors in drug design.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior. By leveraging molecular modeling techniques, researchers can simulate the interactions of this compound with various biological targets. Such simulations have revealed that 1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE exhibits promising binding affinities with certain enzymes and receptors. This insight has guided experimental efforts to optimize its pharmacological properties.
In the context of drug discovery, the synthesis of this compound represents a significant achievement. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds within the molecule. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also demonstrate the feasibility of producing complex molecules on a scalable basis.
The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its utility in materials science and agrochemicals due to its unique structural features. For instance, the electron-deficient nature of the chloro-substituted benzene ring suggests that it could serve as a building block for advanced materials with specific electronic properties. Additionally, its stability under various conditions makes it a candidate for use in formulations requiring prolonged shelf life.
One particularly intriguing aspect of this molecule is its role as an intermediate in the synthesis of more complex bioactive entities. By serving as a precursor to other pharmacologically relevant compounds, 1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE exemplifies the interconnectedness of chemical biology and medicinal chemistry. The ability to derive multiple high-value compounds from a single structural scaffold underscores the importance of developing versatile synthetic routes.
The investigation into this compound's biological activity has revealed several promising leads. Initial screening assays have indicated that it possesses inhibitory effects on certain kinases and transcription factors. These findings are particularly significant given the central role that aberrant kinase activity plays in numerous diseases. Further research is underway to elucidate the precise mechanisms by which this compound exerts its effects.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of potential hits like 1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE. By analyzing vast datasets encompassing chemical structures and biological responses, these algorithms can predict which compounds are most likely to exhibit desired properties. This approach has not only streamlined the initial stages of drug development but also provided new insights into structure-function relationships.
The environmental impact of synthesizing such complex molecules is also a critical consideration. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. Catalytic processes that employ recyclable ligands or renewable solvents are being explored as alternatives to traditional approaches. These innovations align with broader sustainability goals within the chemical industry.
Collaborative research initiatives have further enhanced our understanding of this compound's potential applications. By combining expertise from different disciplines—such as organic chemistry, biochemistry, and pharmacology—researchers can address complex challenges more effectively. Such interdisciplinary approaches are essential for translating laboratory discoveries into tangible benefits for society.
The future prospects for 1-(2,4-DICHLOROBENZYL)-3-([(4-METHYLBENZOYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE are bright indeed. Ongoing studies aim to refine its synthetic routes while exploring new avenues for therapeutic intervention. The compound's unique structural features offer a rich foundation for innovation in both academia and industry settings alike.
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